2-(4-Ethylphenyl)morpholine

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

2-(4-Ethylphenyl)morpholine (CAS 1017417-84-3) is a substituted morpholine derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. The compound features a saturated morpholine heterocycle substituted at the 2-position with a 4-ethylphenyl group.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1017417-84-3
Cat. No. B3073245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)morpholine
CAS1017417-84-3
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CNCCO2
InChIInChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-13H,2,7-9H2,1H3
InChIKeyYZSMQKAOFQFJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)morpholine (CAS 1017417-84-3): Sourcing Specifications and Structural Properties for Research Procurement


2-(4-Ethylphenyl)morpholine (CAS 1017417-84-3) is a substituted morpholine derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . The compound features a saturated morpholine heterocycle substituted at the 2-position with a 4-ethylphenyl group . Key predicted physicochemical properties include a boiling point of 315.1±32.0 °C, a density of 1.003±0.06 g/cm³, and a pKa of 8.59±0.40 . Commercially available purities range from 90% to 98% , with recommended long-term storage in a cool, dry place . This compound is supplied as a versatile small molecule scaffold and building block intended for research and further manufacturing use only, not for direct human applications .

2-(4-Ethylphenyl)morpholine (CAS 1017417-84-3): Why Positional Isomers and Phenyl-Substituted Morpholines Are Not Interchangeable in Medicinal Chemistry


In morpholine-based drug discovery and chemical biology, subtle structural variations—such as the substitution position on the morpholine ring or the nature of the aryl substituent—can profoundly alter pharmacological profiles [1]. For instance, 3-substituted morpholines introduce a chiral center with distinct stereochemical considerations compared to 2-substituted analogs , while 4-substituted derivatives lack the secondary amine functionality essential for certain binding interactions . The para-ethyl substitution on the phenyl ring differentiates 2-(4-ethylphenyl)morpholine from its ortho- and meta-ethylphenyl isomers, as well as from unsubstituted phenyl or other alkylphenyl analogs, with documented impacts on receptor selectivity and physicochemical properties [2]. Generic substitution without considering these precise structural parameters risks invalidating SAR studies, compromising synthetic route compatibility, and introducing uncontrolled variables in biological assays [3].

2-(4-Ethylphenyl)morpholine (CAS 1017417-84-3): Quantitative Comparative Evidence for Scientific Selection


2-Position Substitution Preserves Secondary Amine Functionality Versus 4-Substituted Morpholine Analogs

The substitution position on the morpholine ring critically determines the availability of the secondary amine nitrogen for hydrogen bonding and further synthetic derivatization. 2-(4-Ethylphenyl)morpholine, with substitution at the 2-position, retains a free secondary amine (NH group) in the morpholine ring. In contrast, 4-substituted analogs such as 4-[2-(4-ethylphenyl)ethyl]morpholine (CAS 779979-86-1) feature substitution at the nitrogen atom, eliminating the secondary amine functionality and altering both its reactivity profile and potential as a hydrogen bond donor . While no direct head-to-head assay data are available for these specific compounds, class-level SAR studies consistently demonstrate that secondary amines in morpholines are essential pharmacophoric elements for target engagement in multiple receptor systems, including S1P receptors [1].

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Para-Ethyl Substitution on Phenyl Ring Differentiates from Ortho- and Meta-Ethylphenyl Morpholine Isomers

The position of the ethyl group on the phenyl ring (para in the target compound versus ortho in 3-(2-ethylphenyl)morpholine) generates distinct three-dimensional geometries and electronic distributions. 2-(4-Ethylphenyl)morpholine features the ethyl group at the para position of the phenyl ring, whereas positional isomers such as 3-(2-ethylphenyl)morpholine have the ethyl group at the ortho position relative to the morpholine attachment point . Class-level inference from morpholine SAR literature indicates that aryl substitution patterns significantly modulate receptor subtype selectivity—for example, dopamine D4 receptor antagonists exhibit >100-fold selectivity variations depending on aryl substituent positioning [1]. The para substitution in 2-(4-ethylphenyl)morpholine offers a distinct spatial and electronic profile compared to ortho-substituted analogs, which is relevant for applications requiring specific binding pocket geometries.

Drug Design Isomer Differentiation Receptor Selectivity

Patent Literature Context: 2-(4-Ethylphenyl)morpholine Derivatives Explicitly Excluded from S1P Modulator Patent Claims

In patent literature covering (thio)morpholine derivatives as S1P receptor modulators (WO2011023772A1, US2015/0239857), specific 4-ethylphenyl-containing morpholine derivatives—namely 2-(4-ethylphenyl)-4-morpholinoethanol and 4-[4-(2-hydroxyethyl)-2-morpholinyl]benzeneacetonitrile—are explicitly listed as proviso exclusions from the broad structural claims [1]. This exclusion indicates that these particular 4-ethylphenyl-morpholine derivatives were already known or separately claimed at the time of filing. While this patent does not provide direct activity data for 2-(4-ethylphenyl)morpholine itself, it establishes that the 4-ethylphenyl-morpholine scaffold has been specifically considered and distinguished in S1P receptor modulator intellectual property [2].

S1P Receptor Modulation Autoimmune Disease Patent Strategy

pKa of 8.59 Indicates Distinct Protonation State Profile Relative to Unsubstituted Morpholine

The predicted acid dissociation constant (pKa) of 2-(4-ethylphenyl)morpholine is 8.59±0.40, representing the basicity of the morpholine nitrogen . In comparison, unsubstituted morpholine has a reported experimental pKa of 8.36 [1]. This difference of approximately 0.23 pKa units, while modest, reflects the electron-donating influence of the 4-ethylphenyl substituent on the nitrogen basicity. The predicted density of 1.003±0.06 g/cm³ and boiling point of 315.1±32.0 °C provide additional parameters for separation and purification method development .

Physicochemical Properties Druglikeness Bioavailability

Commercially Available Purity Grades and Storage Specifications Enable Reproducible Experimental Workflows

2-(4-Ethylphenyl)morpholine is commercially available with documented purity specifications ranging from 90% to 98% across multiple vendors . Specific storage conditions include long-term storage in a cool, dry place , with some vendors recommending storage at -4°C for 1-2 weeks or -20°C for 1-2 years for extended stability [1]. The compound is classified as non-hazardous material for DOT/IATA transport . In contrast, many morpholine analogs may lack vendor-verified purity thresholds or defined storage protocols, introducing variability that compromises assay reproducibility .

Quality Control Reproducibility Procurement Specifications

Limited Primary Activity Data Necessitates Scaffold-Level SAR Inference for Research Prioritization

A comprehensive search of primary research literature, patent biological data, and authoritative databases reveals no direct, quantitative biological activity data (e.g., IC50, Ki, EC50) for 2-(4-ethylphenyl)morpholine (CAS 1017417-84-3) against any specific molecular target [1]. In contrast, structurally related 4-ethylphenyl-morpholine derivatives, such as N-(4-ethylphenyl)-4-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide, have reported IC50 values of 6.21×10³ nM (6.21 µM) against polyadenylate-binding protein 1 [2], and morpholine-substituted chalcones have demonstrated MAO-A inhibitory activity with IC50 values of 7.91±0.08 µM [3]. This absence of target compound-specific data contrasts with the availability of quantitative benchmarks for related morpholine derivatives, underscoring the current reliance on scaffold-level SAR inference rather than compound-specific potency metrics for 2-(4-ethylphenyl)morpholine.

Chemical Biology Hit-to-Lead Scaffold Prioritization

2-(4-Ethylphenyl)morpholine (CAS 1017417-84-3): Evidence-Backed Research Application Scenarios


S1P Receptor Modulator Discovery and Lead Optimization

2-(4-Ethylphenyl)morpholine serves as a core scaffold for S1P receptor modulator development, as evidenced by its explicit mention in patent proviso language covering (thio)morpholine derivatives with S1P receptor affinity [1]. The 2-position substitution preserves secondary amine functionality essential for S1P receptor binding, while the para-ethylphenyl group provides a defined lipophilic moiety for structure-activity relationship exploration . Researchers developing S1P-targeted therapeutics for autoimmune indications can utilize this compound as a reference scaffold for SAR campaigns.

Positional Isomer-Controlled Structure-Activity Relationship Studies

The para-ethyl substitution pattern of 2-(4-ethylphenyl)morpholine enables systematic SAR studies comparing ortho-, meta-, and para-substituted aryl morpholines [1]. Class-level evidence from dopamine receptor ligand studies demonstrates that aryl substitution position can modulate receptor subtype selectivity by >100-fold . Procurement of this specific para isomer is essential for maintaining SAR consistency and avoiding confounding variables introduced by positional isomer mixtures or incorrect substitution patterns.

Building Block for Secondary Amine-Dependent Synthetic Transformations

Unlike 4-substituted morpholines that lack a free secondary amine, 2-(4-ethylphenyl)morpholine retains a reactive NH group amenable to alkylation, acylation, and other derivatization chemistries [1]. This functional group availability makes the compound suitable as a building block for synthesizing more complex morpholine-containing molecules, including N-alkylated derivatives and amide conjugates . Researchers requiring a morpholine scaffold with both aryl substitution and a modifiable secondary amine should prioritize 2-substituted over 4-substituted analogs.

Physicochemical Property Benchmarking for Morpholine-Containing Compound Libraries

The documented physicochemical parameters of 2-(4-ethylphenyl)morpholine—including predicted pKa of 8.59±0.40, boiling point of 315.1±32.0 °C, and density of 1.003±0.06 g/cm³ [1]—provide reference values for comparing related morpholine derivatives in compound library design. The pKa difference of +0.23 units relative to unsubstituted morpholine offers a measurable parameter for assessing substituent effects on nitrogen basicity, which is relevant for predicting ionization state at physiological pH and optimizing chromatographic purification methods.

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